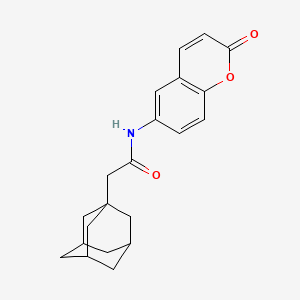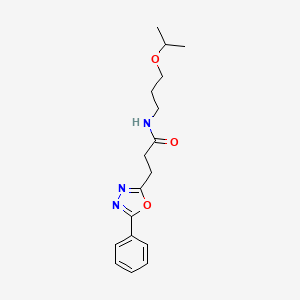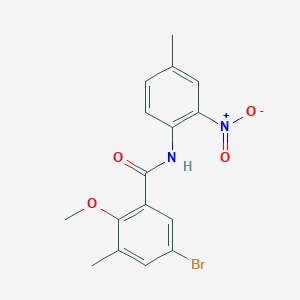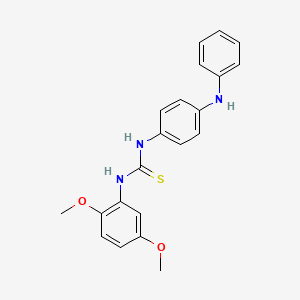
2-(1-adamantyl)-N-(2-oxo-2H-chromen-6-yl)acetamide
Overview
Description
2-(1-adamantyl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as AOA or adamantyl-chromen-2-one-acetamide. It is a derivative of adamantane, which is a bicyclic hydrocarbon, and chromen-2-one, which is a flavonoid compound.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-(2-oxo-2H-chromen-6-yl)acetamide is not fully understood. However, it has been proposed that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes are involved in the inflammatory response and tumor invasion and metastasis, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-adamantyl)-N-(2-oxo-2H-chromen-6-yl)acetamide have been studied in vitro and in vivo. The compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages. It has also been found to inhibit the migration and invasion of cancer cells by reducing the activity of MMPs. In animal studies, the compound has been shown to reduce the growth of tumors and improve survival rates.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1-adamantyl)-N-(2-oxo-2H-chromen-6-yl)acetamide in lab experiments is its high potency and specificity. The compound has been found to exhibit anti-inflammatory and anti-cancer activities at low concentrations. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of information on its pharmacokinetics and toxicity. Further studies are needed to determine the optimal dosage and administration route of the compound.
Future Directions
There are several future directions for the research on 2-(1-adamantyl)-N-(2-oxo-2H-chromen-6-yl)acetamide. One direction is to investigate its potential as a therapeutic agent for various types of cancer. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another direction is to explore its anti-viral activity against other viruses such as hepatitis B and C viruses. Additionally, the compound could be modified to improve its pharmacokinetic properties and reduce its toxicity.
Scientific Research Applications
2-(1-adamantyl)-N-(2-oxo-2H-chromen-6-yl)acetamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. The compound has been tested against various types of cancer cells, including breast, lung, and prostate cancer cells. It has been found to induce apoptosis, which is programmed cell death, in these cancer cells. The compound has also been shown to inhibit the replication of the HIV virus.
properties
IUPAC Name |
2-(1-adamantyl)-N-(2-oxochromen-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-19(12-21-9-13-5-14(10-21)7-15(6-13)11-21)22-17-2-3-18-16(8-17)1-4-20(24)25-18/h1-4,8,13-15H,5-7,9-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYDHYUTGBCVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC5=C(C=C4)OC(=O)C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-2H-chromen-6-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(2-amino-2-oxoethoxy)-5-bromophenyl]-N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4137339.png)
![2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4137358.png)
![3-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B4137371.png)
![4-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4137379.png)
![N-[1-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B4137380.png)
![N-(tert-butyl)-2-(4-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4137389.png)
![N-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzamide](/img/structure/B4137392.png)
![6-isopropyl-2-(methylthio)-3-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4137404.png)
![ethyl 3-{[(4-ethoxyphenyl)amino]carbonyl}-2-{[(2-methoxyphenoxy)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4137405.png)

![methyl 5-({[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B4137423.png)

![3-[({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(methyl)amino]-1,2-propanediol](/img/structure/B4137436.png)
